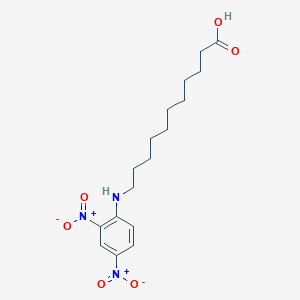
11-(2,4-Dinitroanilino)undecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(2,4-Dinitroanilino)undecanoic acid is a synthetic organic compound characterized by the presence of a dinitroaniline group attached to an undecanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,4-Dinitroanilino)undecanoic acid typically involves the reaction of 11-bromoundecanoic acid with 2,4-dinitroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 11-bromoundecanoic acid: This is achieved by the hydrobromination of 10-undecenoic acid in the presence of a radical initiator such as benzoyl peroxide.
Reaction with 2,4-dinitroaniline: The 11-bromoundecanoic acid is then reacted with 2,4-dinitroaniline in a suitable solvent, such as toluene, under reflux conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The key steps include the preparation of intermediates, their purification, and the final coupling reaction.
化学反应分析
Types of Reactions
11-(2,4-Dinitroanilino)undecanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The bromine atom in 11-bromoundecanoic acid can be substituted with the 2,4-dinitroaniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: The substitution reaction typically requires a solvent like toluene and a catalyst such as benzoyl peroxide.
Major Products Formed
Reduction: The reduction of nitro groups results in the formation of 11-(2,4-diaminoanilino)undecanoic acid.
Substitution: The primary product is this compound.
科学研究应用
11-(2,4-Dinitroanilino)undecanoic acid has several applications in scientific research:
作用机制
The mechanism of action of 11-(2,4-Dinitroanilino)undecanoic acid involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular proteins and enzymes. This interaction can disrupt cellular processes, leading to antifungal and other biological effects .
相似化合物的比较
Similar Compounds
2,4-Dinitroaniline: A related compound with similar chemical properties but different applications.
11-Aminoundecanoic acid: Another related compound used in the production of Nylon-11.
Uniqueness
11-(2,4-Dinitroanilino)undecanoic acid is unique due to its combination of a long aliphatic chain with a dinitroaniline group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
141476-59-7 |
|---|---|
分子式 |
C17H25N3O6 |
分子量 |
367.4 g/mol |
IUPAC 名称 |
11-(2,4-dinitroanilino)undecanoic acid |
InChI |
InChI=1S/C17H25N3O6/c21-17(22)9-7-5-3-1-2-4-6-8-12-18-15-11-10-14(19(23)24)13-16(15)20(25)26/h10-11,13,18H,1-9,12H2,(H,21,22) |
InChI 键 |
MYVPOKQUGGBOGL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [(trifluoromethyl)selanyl]propanedioate](/img/structure/B14266751.png)
![3-[(2-Methylpropyl)sulfanyl]prop-1-yne](/img/structure/B14266759.png)
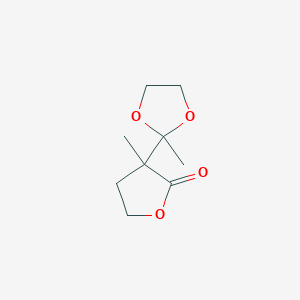
![N,N-Dimethyl-N'-{4-[(2-nitrophenyl)methyl]phenyl}urea](/img/structure/B14266776.png)
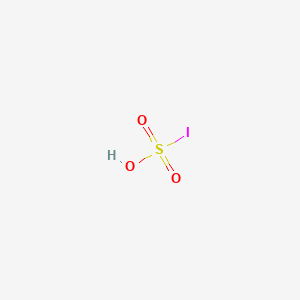
![(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14266781.png)
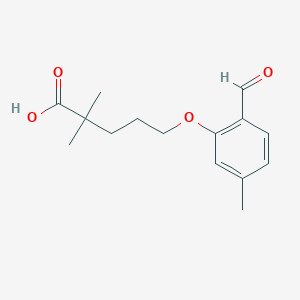
![3-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14266798.png)
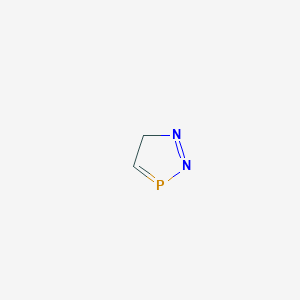
![1-[(7-Bromoheptyl)oxy]-4-nitrobenzene](/img/structure/B14266804.png)
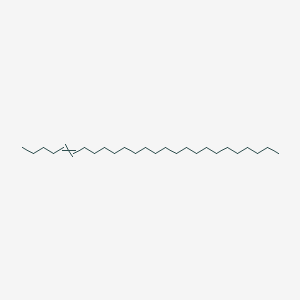
![N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14266815.png)
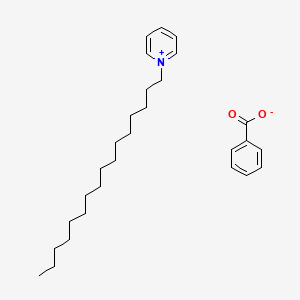
![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)
